But-3-enyloxidanium
Description
But-3-enyloxidanium is a hypothetical or understudied organic compound characterized by an oxidanium (protonated oxygen) group attached to a but-3-enyl chain. Its structure combines an unsaturated hydrocarbon backbone (butene) with a positively charged oxygen atom, making it a reactive species in acid-catalyzed reactions or ionic intermediates. For example, similar oxidanium ions are often implicated in electrophilic addition or ring-opening reactions .
Properties
Molecular Formula |
C4H9O+ |
|---|---|
Molecular Weight |
73.11 g/mol |
IUPAC Name |
but-3-enyloxidanium |
InChI |
InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2/p+1 |
InChI Key |
ZSPTYLOMNJNZNG-UHFFFAOYSA-O |
Canonical SMILES |
C=CCC[OH2+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
But-3-enyloxidanium can be synthesized through the protonation of but-3-en-1-ol. This process typically involves the use of strong acids such as sulfuric acid or hydrochloric acid under controlled conditions to ensure the formation of the oxonium ion.
Industrial Production Methods
Industrial production of this compound may involve the continuous flow of but-3-en-1-ol through a reactor containing a strong acid catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
But-3-enyloxidanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form but-3-en-1-one.
Reduction: It can be reduced back to but-3-en-1-ol.
Substitution: It can participate in nucleophilic substitution reactions where the oxonium ion is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like water, alcohols, or halides can react with this compound under mild conditions.
Major Products Formed
Oxidation: But-3-en-1-one.
Reduction: But-3-en-1-ol.
Substitution: Various substituted but-3-en derivatives depending on the nucleophile used.
Scientific Research Applications
But-3-enyloxidanium has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Biology: It can be used to study enzyme mechanisms that involve oxonium ions.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of but-3-enyloxidanium involves its ability to act as an electrophile due to the positive charge on the oxygen atom. This makes it highly reactive towards nucleophiles. The molecular targets and pathways involved include:
Electrophilic Addition: The oxonium ion can add to nucleophiles, forming new bonds.
Proton Transfer: It can participate in proton transfer reactions, influencing the acidity and basicity of the medium.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Similarities
- But-2-enyloxidanium : Unlike But-3-enyloxidanium, this isomer has the double bond at position 2, altering its electronic distribution and reactivity. The proximity of the double bond to the oxidanium group may enhance conjugation, increasing stability but reducing electrophilicity compared to this compound .
- Epoxidanium ions : Cyclic analogs like protonated epoxides exhibit ring strain, making them more reactive in nucleophilic ring-opening reactions. This compound’s linear structure likely reduces strain but sacrifices the directing effects seen in cyclic systems .
- Protonated alcohols (e.g., R-OH₂⁺) : These lack the unsaturated backbone of this compound, resulting in lower resonance stabilization and higher acidity.
Reactivity and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
